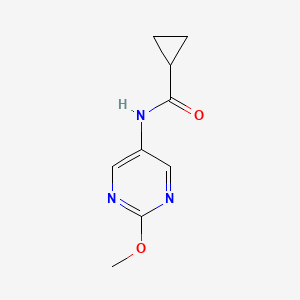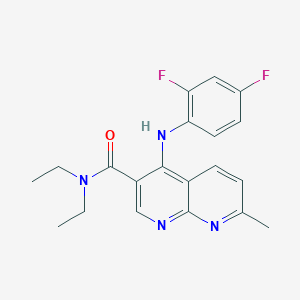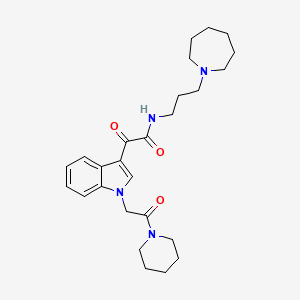![molecular formula C18H15BrN4O3S B3015373 (4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone CAS No. 897473-19-7](/img/structure/B3015373.png)
(4-(6-Bromobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds with a benzothiazole core, such as the one in your compound, are often used in medicinal chemistry due to their diverse biological activities . They can be modified with various functional groups to achieve desired properties .
Synthesis Analysis
Benzothiazole derivatives can be synthesized through a multi-step procedure. For instance, substituted 2-amino benzothiazoles can be coupled with other compounds to yield the final derivatives .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be confirmed by their physicochemical properties and spectroanalytical data such as IR, 1H NMR, 13C NMR, and mass spectral data .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. For benzothiazole derivatives, these properties can be evaluated using various techniques .Scientific Research Applications
Antimicrobial Activity : This compound has been investigated for its potential antimicrobial properties. Patel, Agravat, and Shaikh (2011) synthesized related compounds and evaluated their antimicrobial activity, finding variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Anti-Mycobacterial Chemotypes : Pancholia et al. (2016) identified the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold as new anti-mycobacterial chemotypes, revealing promising results against Mycobacterium tuberculosis and low cytotoxicity (Pancholia et al., 2016).
In Vitro Antimicrobial Screening : Mhaske et al. (2014) synthesized derivatives of this compound and screened them for in vitro antibacterial activity, with several compounds showing moderate to good antimicrobial activity (Mhaske, Shelke, Raundal, & Jadhav, 2014).
Corrosion Inhibition : Singaravelu, Bhadusha, and Dharmalingam (2022) investigated the corrosion inhibition activity of similar compounds on mild steel in acidic medium, showing significant inhibition efficiency (Singaravelu, Bhadusha, & Dharmalingam, 2022).
Antiproliferative Activity : Benaka Prasad et al. (2018) prepared a compound from a similar class and evaluated it for antiproliferative activity, further analyzing its molecular structure through various spectroscopic methods (Benaka Prasad et al., 2018).
Antibacterial Activity : Nagaraj et al. (2018) synthesized novel compounds in this class and evaluated them for antibacterial activity, identifying several compounds with significant inhibition of bacterial growth (Nagaraj, Srinivas, & Rao, 2018).
Anticancer and Antituberculosis Studies : Mallikarjuna, Padmashali, and Sandeep (2014) synthesized derivatives and screened them for in vitro anticancer and antituberculosis activities, with some compounds showing significant activity (Mallikarjuna, Padmashali, & Sandeep, 2014).
In Vitro Growth Inhibitory Activity : Lefranc et al. (2013) assessed the in vitro growth inhibitory activity of similar thiazoles on a panel of human cancer cell lines, discovering compounds with significant activity (Lefranc et al., 2013).
Mechanism of Action
Target of Action
Compounds containing thiazole and imidazole moieties, which are present in this compound, have been reported to exhibit a broad range of biological activities . They are known to interact with various targets, including enzymes, receptors, and proteins, leading to their diverse biological effects.
Mode of Action
For instance, they can bind to the active sites of enzymes, inhibiting their function . They can also interact with receptors, modulating their activity .
Biochemical Pathways
For example, they can inhibit the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Pharmacokinetics
Compounds containing thiazole and imidazole moieties are generally known for their good absorption and distribution profiles . Their metabolism and excretion can vary depending on the specific structure of the compound .
Result of Action
Compounds containing thiazole and imidazole moieties are known to exhibit various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action and stability of compounds containing thiazole and imidazole moieties .
Properties
IUPAC Name |
[4-(6-bromo-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN4O3S/c19-13-4-5-15-16(11-13)27-18(20-15)22-8-6-21(7-9-22)17(24)12-2-1-3-14(10-12)23(25)26/h1-5,10-11H,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJMWSPLDOFHJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Br)C(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-(4-fluorophenyl)-4-hydroxy-8-(4-methoxyphenyl)-1-methyl-1H-imidazo[2,1-f]purin-2(8H)-one](/img/structure/B3015290.png)
![(3,5-Dimethyl-1,2-oxazol-4-yl)-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B3015291.png)

![N-(1-cyanocycloheptyl)-2-{[3-(difluoromethoxy)-4-methoxyphenyl]amino}acetamide](/img/structure/B3015294.png)
![(2-Phenylethyl)[2-(pyridin-4-yl)ethyl]amine](/img/structure/B3015298.png)
![Bicyclo[2.2.0]hexan-2-amine;hydrochloride](/img/structure/B3015301.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(3,5-dichloro-4-methoxyphenyl)amino]acetamide](/img/structure/B3015302.png)

![(2-chloro-6-fluorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B3015304.png)



![4-Fluoro-2-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzenesulfonamide](/img/structure/B3015308.png)
![2-[4-(3-chlorophenyl)piperazino]-N-(4-morpholinophenyl)acetamide](/img/structure/B3015309.png)
